Higher Computed Lipophilicity vs. the 4‑Methyl Analog Driven by the 8‑Methyl Substituent
The target compound possesses an additional methyl group at the 8‑position of the coumarin core relative to its direct 4‑methyl analog. This structural difference translates into a measurable increase in computed partition coefficient. According to ACD/Labs Percepta predictions, the target compound has an ACD/LogP of 2.13, while the 4‑methyl analog 3‑[7‑(carboxymethoxy)‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl]propanoic acid has an ACD/LogP of 1.67, representing a +0.46 log unit increase .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.13 |
| Comparator Or Baseline | 3-[7-(Carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid: ACD/LogP = 1.67 |
| Quantified Difference | +0.46 log units |
| Conditions | ACD/Labs Percepta Platform v14.00; predicted values |
Why This Matters
A +0.46 logP increase can significantly enhance passive membrane permeability, making the target compound a more suitable scaffold for cell‑permeable probe design when compared to the 4‑methyl analog.
